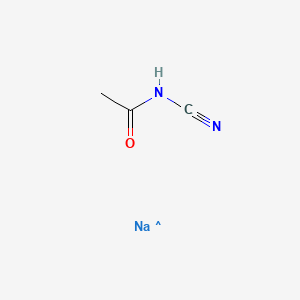![molecular formula C11H5NO2 B8365138 5-Cyano-[1,2]naphthoquinone](/img/structure/B8365138.png)
5-Cyano-[1,2]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-[1,2]naphthoquinone is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two oxo groups at the 1 and 2 positions of the naphthalene ring and a carbonitrile group at the 5 position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-[1,2]naphthoquinone typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 1,2-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under acidic conditions to facilitate the formation of the oxo groups. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide or other nitrile-forming reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex naphthalene derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in dihydroxynaphthalene derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
Oxidation Products: Higher oxidation state naphthalene derivatives.
Reduction Products: Dihydroxynaphthalene derivatives.
Substitution Products: Amides, substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
5-Cyano-[1,2]naphthoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Cyano-[1,2]naphthoquinone involves its interaction with various molecular targets. The oxo groups can participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydroxynaphthalene: Lacks the nitrile group but has similar oxidation potential.
1,2-Naphthoquinone: Similar structure but without the nitrile group.
5-Cyanonaphthalene: Contains the nitrile group but lacks the oxo groups.
Uniqueness
5-Cyano-[1,2]naphthoquinone is unique due to the combination of oxo and nitrile groups on the naphthalene ring
Eigenschaften
Molekularformel |
C11H5NO2 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
5,6-dioxonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11(9)14/h1-5H |
InChI-Schlüssel |
MJVRWGBVWDEJLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC(=O)C(=O)C2=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-2-methylimidazo[1,2-a]pyridine-8-sulfonamide](/img/structure/B8365068.png)

![5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8365077.png)



![1-[(6-Chloro-3-pyridinyl)carbonyl]-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B8365096.png)






![N-(1-hydroxy-4-methylpentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B8365185.png)
